

Application Notes and Protocols for the Spectroscopic Analysis of D2EHPA-Metal Complexes

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Compound of Interest

Compound Name: *Einecs 235-687-8*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a versatile organophosphorus extractant extensively utilized in hydrometallurgy for the selective separation of metal ions. Its efficacy stems from the formation of stable complexes with a wide range of metals. The characterization of these D2EHPA-metal complexes is crucial for understanding and optimizing extraction processes, as well as for potential applications in areas such as drug delivery and catalysis. Spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), provide invaluable insights into the structure, bonding, and stoichiometry of these complexes.

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of D2EHPA-metal complexes, intended to guide researchers in their analytical endeavors.

Data Presentation: Spectroscopic Characteristics of D2EHPA-Metal Complexes

The formation of a complex between D2EHPA and a metal ion leads to characteristic changes in their respective spectroscopic signatures. The following tables summarize key quantitative data obtained from various spectroscopic analyses of D2EHPA and its metal complexes.

Table 1: Characteristic FTIR Spectral Data for D2EHPA and its Metal Complexes

Functional Group	Free D2EHPA (cm ⁻¹)	D2EHPA-Metal Complex (cm ⁻¹)	Metal Ion Example(s)	Observations
P=O (phosphoryl)	~1222 - 1257	~1201 - 1229	Cr(III), Fe(III), Sc(III)	Shift to lower wavenumber upon coordination to the metal center. [1] [2] [3]
P-O-H (hydroxyl)	~1030 - 1041, ~1683-1693	~1022, ~1631	Fe(III)	Shift to lower wavenumbers due to the replacement of the acidic proton by the metal ion. [4]
P-(OH) stretch	~2550 - 2750	Absent	Cr(III), Sc(III)	Disappearance of the broad P-(OH) band indicates complex formation. [1]

Table 2: UV-Visible Spectroscopic Data for D2EHPA-Metal Complexes

Metal Ion	Solvent/Medium	λ_{max} (nm)	Coordination Geometry	Reference
Co(II)	Aliphatic diluent	~625	Tetrahedral	[5]
Cu(II)	Aliphatic diluent	~822	-	[5]
Fe(III)	Kerosene	~290.5	-	[4]

Table 3: ^{31}P NMR Chemical Shift Data for D2EHPA and its Complexes

Species	Solvent	^{31}P Chemical Shift (δ , ppm)	Observations
Free D2EHPA	-	-1.7 (dilute) to -4.5 (concentrated)	Chemical shift is concentration-dependent due to dimerization.
La(III)-D2EHPA	1,3-diisopropylbenzene	Multiple signals	Indicates the presence of various complex species and/or ligand exchange.[6][7]
Sm(III)-D2EHPA	1,3-diisopropylbenzene	Multiple signals	Slower ligand exchange kinetics compared to La(III) complexes.[6][7]

Table 4: Mass Spectrometry Data for D2EHPA-Metal Complexes

Metal Ion	Ionization Method	Observed Ion Species	Key Fragmentation Observations	Reference
Eu(III)	ESI-MS	$[\text{EuL}_2(\text{L-H})_2]^+$, $[\text{EuL}_3(\text{L-H})_2]^+$, $[\text{EuL}_4(\text{L-H})_2]^+$ (where L = D2EHPA)	Loss of D2EHPA molecules.	
Lanthanides (general)	ESI-MS	Bimetallic ternary complexes (e.g., $(\text{LaA}_2\text{Lac})_n$)	Presence of polymetallic species. [6] [7]	

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of D2EHPA-metal complexes are provided below.

Protocol 1: Synthesis of D2EHPA-Metal Complexes via Liquid-Liquid Extraction

This protocol describes a general procedure for the formation of D2EHPA-metal complexes for subsequent spectroscopic analysis.

Materials:

- Di(2-ethylhexyl) phosphoric acid (D2EHPA)
- Organic solvent (e.g., kerosene, n-heptane, dodecane)
- Aqueous solution of the metal salt of interest (e.g., chloride, nitrate, or sulfate salt)
- pH meter
- Separatory funnel
- Vortex mixer or shaker

Procedure:

- Prepare the Organic Phase: Dissolve a known concentration of D2EHPA in the chosen organic solvent (e.g., 0.1 M D2EHPA in kerosene).
- Prepare the Aqueous Phase: Prepare an aqueous solution of the metal salt at a desired concentration. Adjust the pH of the aqueous solution to the optimal range for the extraction of the specific metal ion using a suitable acid or base.^[8] The optimal pH varies depending on the metal.
- Liquid-Liquid Extraction:
 - In a separatory funnel, combine equal volumes of the organic and aqueous phases.
 - Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
 - Allow the phases to separate completely.
- Sample Collection:
 - Carefully separate the two phases.
 - The organic phase now contains the D2EHPA-metal complex.
 - The aqueous phase (raffinate) can be analyzed to determine the extraction efficiency.
- Sample Preparation for Spectroscopy: The organic phase containing the complex can be used directly for some spectroscopic analyses or may require further preparation (e.g., dilution, solvent evaporation) depending on the technique.

Protocol 2: FTIR Spectroscopic Analysis

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, dry ATR crystal.
- **Sample Analysis:**
 - Apply a small drop of the organic phase containing the D2EHPA-metal complex directly onto the ATR crystal.
 - Record the FTIR spectrum, typically in the range of 4000-400 cm^{-1} .
 - For comparison, record the spectrum of the free D2EHPA solution in the same organic solvent.
- **Data Analysis:**
 - Identify the characteristic peaks of D2EHPA, particularly the P=O and P-O-H stretching vibrations.
 - Compare the spectra of the free D2EHPA and the D2EHPA-metal complex to identify shifts in peak positions and changes in peak intensities.

Protocol 3: UV-Visible Spectroscopic Analysis

Instrumentation:

- UV-Visible Spectrophotometer

Procedure:

- **Solvent Blank:** Use the pure organic solvent as a blank to zero the spectrophotometer.
- **Sample Preparation:** Dilute the organic phase containing the D2EHPA-metal complex with the organic solvent to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Spectral Acquisition:**
 - Fill a quartz cuvette with the diluted sample.

- Scan the sample over the desired wavelength range (e.g., 200-900 nm).
- Record the absorption spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - The position and intensity of the absorption bands can provide information about the coordination environment of the metal ion.^[5]

Protocol 4: ^{31}P NMR Spectroscopic Analysis

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer equipped with a phosphorus probe.

Procedure:

- Sample Preparation:
 - The organic phase containing the D2EHPA-metal complex can often be analyzed directly.
 - Transfer an appropriate volume of the sample into an NMR tube.
 - If necessary, add a deuterated solvent for locking, although for ^{31}P NMR, this is not always required if an external lock is used.
- NMR Acquisition:
 - Acquire the ^{31}P NMR spectrum. Typical acquisition parameters include a specific pulse sequence (e.g., single pulse with proton decoupling), a defined number of scans for adequate signal-to-noise ratio, and a relaxation delay.
- Data Analysis:
 - Reference the spectrum using an external standard (e.g., 85% H_3PO_4).
 - Determine the chemical shift (δ) of the phosphorus signal(s).

- The change in chemical shift compared to free D2EHPA (the coordination shift) provides information about the electronic environment of the phosphorus atom upon complexation. [\[9\]](#)

Protocol 5: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Instrumentation:

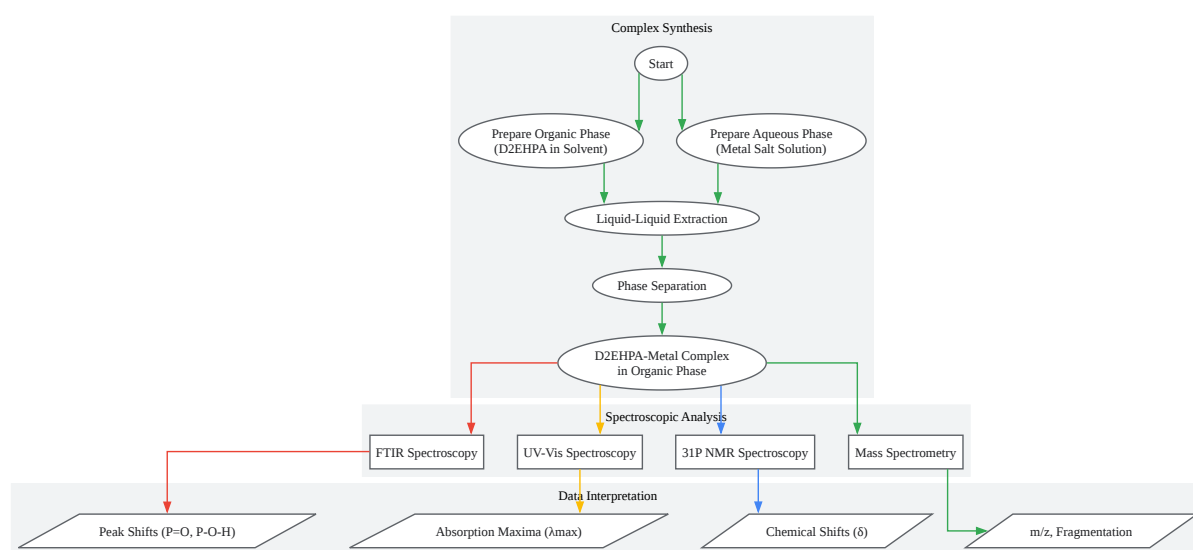
- Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Dilute the organic phase containing the D2EHPA-metal complex in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile.
- Infusion and Ionization:
 - Introduce the diluted sample into the ESI source via direct infusion using a syringe pump.
 - Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
- Mass Analysis:
 - Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
- Data Analysis:
 - Identify the molecular ions corresponding to the D2EHPA-metal complexes. These may appear as adducts with solvent molecules or counter-ions.
 - Analyze the isotopic pattern of the molecular ions to confirm the presence and identity of the metal.

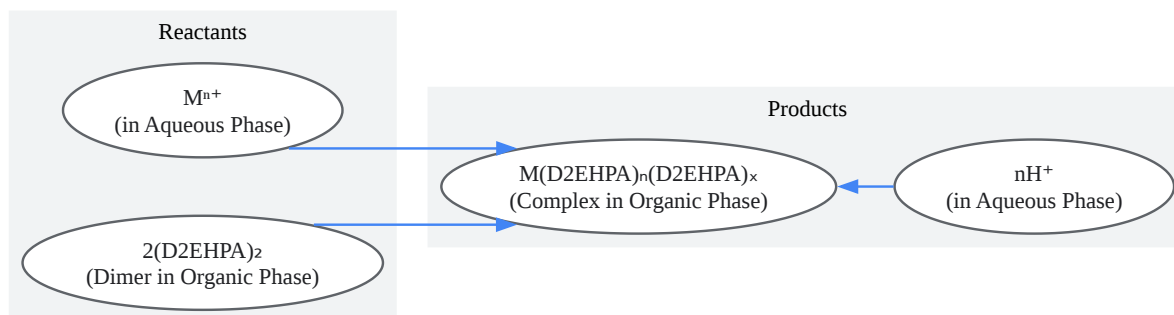
- If fragmentation is observed or induced (MS/MS), analyze the fragment ions to gain structural information about the complex.[\[10\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of D2EHPA-metal complexes.



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